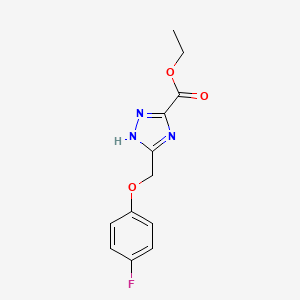

Ethyl 3-((4-fluorophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate

Description

Ethyl 3-((4-fluorophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate is a triazole derivative characterized by a 1,2,4-triazole core substituted with a (4-fluorophenoxy)methyl group at position 3 and an ethyl carboxylate ester at position 3. The 1,2,4-triazole scaffold is renowned for its broad-spectrum biological activities, including antifungal, herbicidal, anticonvulsant, and anti-inflammatory properties . Fluorinated aromatic substituents, such as the 4-fluorophenoxy group, are often incorporated to enhance metabolic stability, lipophilicity, and target binding affinity due to fluorine’s electronegativity and small atomic radius.

Properties

Molecular Formula |

C12H12FN3O3 |

|---|---|

Molecular Weight |

265.24 g/mol |

IUPAC Name |

ethyl 5-[(4-fluorophenoxy)methyl]-1H-1,2,4-triazole-3-carboxylate |

InChI |

InChI=1S/C12H12FN3O3/c1-2-18-12(17)11-14-10(15-16-11)7-19-9-5-3-8(13)4-6-9/h3-6H,2,7H2,1H3,(H,14,15,16) |

InChI Key |

PGXNRZMWKVEAHJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NNC(=N1)COC2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Core Triazole Formation

The triazole ring is typically synthesized via cyclocondensation. A common approach involves reacting hydrazide derivatives with nitriles or their equivalents. For example:

-

Intermediate synthesis : Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate is prepared by cyclizing thiosemicarbazide with ethyl cyanoacetate under basic conditions.

-

Key step :

Esterification of Carboxylic Acid Intermediate

The carboxylic acid derivative is esterified to yield the final product:

-

Procedure :

One-Pot Multi-Step Synthesis

Integrated Approach

A streamlined method combines cyclization, alkylation, and esterification in a single pot:

-

Steps :

-

Conditions : DMF, KCO, 120°C, 6 hours.

Alternative Pathways

Desulfurization Followed by Esterification

A patent (CN103145632B) describes a novel route involving desulfurization:

Metal-Free Oxidative Cyclization

Recent advances employ iodine-mediated cyclization of trifluoroacetimidohydrazides:

-

Advantage : Avoids transition metals, enhancing biocompatibility.

Comparative Analysis of Methods

Optimization Strategies

Solvent and Base Selection

Temperature Control

Purification Techniques

-

Column chromatography (silica gel, EtOAc/hexane) achieves >95% purity.

-

Recrystallization from ethanol/water mixtures yields crystalline product.

Challenges and Solutions

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((4-fluorophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 3-((4-fluorophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate is primarily studied for its antifungal , antibacterial , and anticancer properties. The triazole ring structure is known for its bioactivity, which enables the compound to interact with various biological targets.

Antifungal Activity

Research indicates that compounds with triazole structures exhibit significant antifungal activity against pathogens such as Candida albicans and Aspergillus spp. In a study by Mermer et al., derivatives of triazoles were synthesized and evaluated for their antifungal efficacy, demonstrating that modifications to the triazole ring can enhance activity against fungal strains .

Antibacterial Activity

The compound's antibacterial properties have been highlighted in various studies. For instance, triazole derivatives have shown effectiveness against multi-drug resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. A comparative study found that certain triazole derivatives had minimum inhibitory concentrations (MIC) lower than those of conventional antibiotics .

Anticancer Potential

Triazole compounds have also been explored for their anticancer potential. The mechanism often involves the inhibition of specific enzymes crucial for cancer cell proliferation. Research has indicated that this compound may inhibit key pathways involved in tumor growth .

Agrochemical Applications

In agrochemistry, this compound shows promise as a herbicide and pesticide . Its ability to inhibit specific enzymes in plants and pests makes it suitable for developing effective agricultural chemicals.

Herbicidal Activity

Studies have demonstrated that triazole derivatives can inhibit plant growth by targeting biosynthetic pathways essential for plant development. This can lead to the formulation of selective herbicides that minimize the impact on non-target species while effectively controlling weeds .

Pesticidal Properties

The compound's structural features contribute to its potential as an insecticide. Research indicates that it can disrupt metabolic processes in pests, thereby offering a new avenue for pest management strategies in agriculture .

Material Science Applications

Beyond biological applications, this compound can be utilized in material science for synthesizing advanced materials.

Polymer Synthesis

The compound can serve as a building block in the synthesis of polymers with specific properties. Its unique chemical structure allows for the development of materials with enhanced thermal stability and mechanical strength .

Coatings Development

In coatings technology, the incorporation of triazole compounds can impart protective qualities against corrosion and environmental degradation. This application is particularly relevant in industries requiring durable materials .

Mechanism of Action

The mechanism of action of Ethyl 3-((4-fluorophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at position 3 of the triazole ring critically influences physicochemical properties. Key comparisons include:

Ethyl 3-(2-pyridinyl)-1H-1,2,4-triazole-5-carboxylate

- Substituent : 2-pyridinyl (aromatic heterocycle).

- Biological Inference : Pyridine-containing triazoles are often explored as enzyme inhibitors due to their ability to coordinate metal ions or interact with active sites .

Ethyl 3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate

- Substituent : 4-methoxyphenyl (electron-donating group).

- Properties : Melting point = 173–175°C; synthesis yield = 85% . The methoxy group enhances solubility in polar solvents compared to halogenated analogs.

- Biological Activity : Methoxy-substituted triazoles exhibit antifungal and herbicidal activities, likely due to improved membrane permeability .

Ethyl 3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-5-carboxylate

- Substituent : 3-(trifluoromethyl)phenyl (strong electron-withdrawing group).

- Properties : The trifluoromethyl group increases lipophilicity and metabolic stability, making it suitable for agrochemical applications .

Target Compound: Ethyl 3-((4-fluorophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate

- Substituent: (4-fluorophenoxy)methyl (fluorinated ether chain).

Structural and Conformational Analysis

- Dihedral Angles : In Ethyl 4-benzamido-5-phenyl-4H-1,2,4-triazole-3-carboxylate, phenyl rings are twisted by 84.84° and 39.84° relative to the triazole plane, influencing binding interactions .

- Impact of Substituents: Bulky or flexible groups like (4-fluorophenoxy)methyl may alter conformational flexibility compared to rigid aromatic substituents, affecting target binding.

Biological Activity

Ethyl 3-((4-fluorophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate is a member of the 1,2,4-triazole family, known for its diverse biological activities. This compound has garnered attention for its potential applications in agriculture as a fungicide and in medicine as an anticancer agent. This article explores the biological activity of this compound through various studies and data.

- Molecular Formula : C12H12FN3O3

- Molecular Weight : 265.24 g/mol

- IUPAC Name : this compound

- CAS Number : 1340736-01-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the triazole ring allows it to bind to active sites on enzymes, disrupting their function and leading to therapeutic effects. Notably, compounds with similar structures have shown antifungal properties by inhibiting the synthesis of ergosterol in fungal cell membranes .

Antifungal Activity

This compound exhibits significant antifungal properties. Studies indicate that it can inhibit the growth of various fungal strains, making it a candidate for agricultural applications as a fungicide. The fluorinated phenoxy group enhances its lipophilicity and biological activity compared to other triazoles lacking such substituents .

Anticancer Properties

Recent research has indicated that this compound may also possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds structurally related to this compound have shown high affinity for cancer-related targets such as MDM2, which is crucial for tumor growth regulation .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound in comparison with other triazole derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl 5-amino-4H-[1,2,4]triazole-3-carboxylate | Structure | Antifungal |

| Ethyl 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate | Structure | Antifungal |

| Ethyl 3-(2-chloro-4-fluorophenoxy)methyl]-4H-[1,2,4]triazole | Structure | Anticancer |

Study on Cytokine Release and Toxicity

A study evaluated the toxicity and cytokine release of various triazole derivatives in human peripheral blood mononuclear cells (PBMC). The results indicated that this compound had low toxicity at concentrations up to 100 µg/mL. It significantly inhibited TNF-α production by approximately 44–60%, suggesting potential anti-inflammatory effects .

Antimicrobial Activity Evaluation

Another investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that this compound exhibited a broad spectrum of antimicrobial activity comparable to established antibiotics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-((4-fluorophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate, and how are intermediates characterized?

- Methodology : The compound can be synthesized via cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, using sodium azide and activated alkenes (e.g., ethyl acrylate derivatives). For example, reacting 4-fluorophenoxy-methyl intermediates with azides in polar solvents like DMF or DMSO at 25–80°C yields triazole carboxylates . Key intermediates are characterized using NMR and LC-MS. Ethyl esters are confirmed by quartet signals at δ ~4.3–4.5 ppm (OCH) and triplet signals at δ ~1.3 ppm (CH) in NMR .

Q. How is the purity of the compound validated, and what analytical techniques are essential?

- Methodology : Purity is assessed via HPLC (using C18 columns with acetonitrile/water gradients) and elemental analysis (C, H, N content). LC-MS confirms molecular ions (e.g., [M+H] peaks). For example, a molecular ion at m/z 281.1 corresponds to the target compound’s molecular formula (CHFNO) .

Advanced Research Questions

Q. What challenges arise in resolving structural ambiguities using X-ray crystallography, and how are they addressed?

- Methodology : Structural ambiguities (e.g., torsional angles of the 4-fluorophenoxy group) are resolved by collecting high-resolution diffraction data (Cu-Kα radiation, λ = 1.5418 Å) and refining structures using SHELXL. Hydrogen bonding networks (e.g., N–H⋯O interactions) are analyzed via Mercury software. Twinning or low-resolution data may require iterative refinement with restraints on bond lengths and angles .

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Methodology : SAR studies involve synthesizing analogs with modifications to the triazole core (e.g., replacing the 4-fluorophenoxy group with other aryloxy moieties) or ester moiety (e.g., methyl vs. ethyl). Biological assays (e.g., antifungal or antiviral activity) are conducted alongside computational docking (AutoDock Vina) to correlate substituent effects with efficacy. For example, bulkier substituents may enhance binding to hydrophobic enzyme pockets .

Q. What strategies mitigate conflicting spectral data during characterization?

- Methodology : Contradictions in NMR shifts (e.g., overlapping aromatic signals) are resolved using 2D techniques like - HSQC or NOESY. For example, NOESY can distinguish between regioisomers by identifying spatial proximity of protons . Confirmation via X-ray crystallography is recommended for ambiguous cases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.